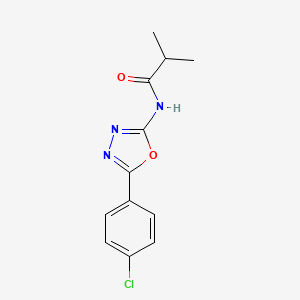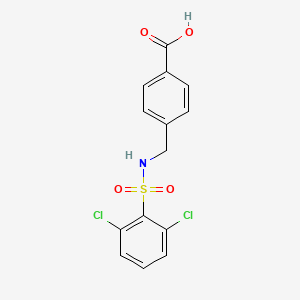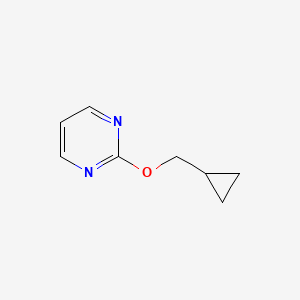![molecular formula C12H17Cl2F3N2 B2959922 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride CAS No. 1707358-71-1](/img/structure/B2959922.png)
4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of “4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride” is C12H17Cl2F3N2 . The molecular weight is 317.1779896 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 317.18 . The chemical formula is C12H15F3N2・2HCl .Scientific Research Applications
Efficient PFAS Removal by Amine-Functionalized Sorbents
Research has shown that amine-containing sorbents offer promising solutions for the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These substances are persistent environmental pollutants. Amine-functionalized sorbents, including those with piperidine structures, can effectively remove PFAS through electrostatic interactions, hydrophobic interactions, and sorbent morphology. This suggests potential environmental applications for compounds like 4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride in water treatment technologies (Ateia et al., 2019).
Analytical Methods for Biogenic Amines in Foods
The analysis of biogenic amines (BAs) in food is crucial due to their impact on food quality and safety. Biogenic amines, such as histamine and tyramine, can indicate food spoilage or the presence of microbial activity. Research into analytical methods for detecting BAs in foods, including those involving amine functional groups, underscores the importance of chemical analysis in food safety and public health (Önal, 2007).
Antifungal Compounds from Piper Species
Compounds derived from Piper species, including piperidine analogues, have been studied for their antifungal properties. These compounds, which encompass a variety of chemical structures including amides and alkaloids, could provide a basis for developing new antifungal agents with potential applications in pharmaceuticals and agriculture (Xu & Li, 2011).
Synthesis of N-Heterocycles via Sulfinimines
The use of chiral sulfinamides in the stereoselective synthesis of amines and their derivatives, including piperidines, highlights the importance of such compounds in medicinal chemistry. These methodologies provide access to diverse N-heterocycles, which are essential components of many pharmaceuticals and natural products (Philip et al., 2020).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth and call a poison center or doctor/physician if you feel unwell . It is also recommended to keep away from heat/sparks/open flames/hot surfaces .
Future Directions
The future directions of “4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride” could involve further exploration of its analgesic potential, as well as its potential applications in other therapeutic areas. As with all research compounds, ongoing studies and advancements in technology will continue to shed light on its properties and potential uses .
properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)10-3-1-2-9(8-10)11(16)4-6-17-7-5-11;;/h1-3,8,17H,4-7,16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQCJOGBCMJZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 6-methyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2959846.png)
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)
![N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide](/img/structure/B2959849.png)







![2-Chloro-N-[(3-imidazol-1-ylcyclobutyl)methyl]acetamide;hydrochloride](/img/structure/B2959859.png)
![N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2959860.png)